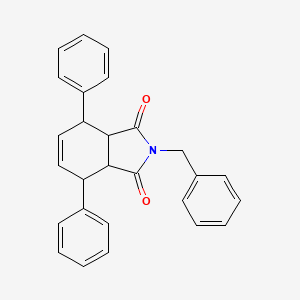![molecular formula C14H16N4O4 B11551828 (3E)-3-{[(4-Nitrophenyl)formamido]imino}-N-(prop-2-EN-1-YL)butanamide](/img/structure/B11551828.png)
(3E)-3-{[(4-Nitrophenyl)formamido]imino}-N-(prop-2-EN-1-YL)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-{[(4-Nitrophenyl)formamido]imino}-N-(prop-2-EN-1-YL)butanamide is a complex organic compound characterized by its unique structure and potential applications in various fields. This compound features a nitrophenyl group, a formamido group, and a butanamide backbone, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(4-Nitrophenyl)formamido]imino}-N-(prop-2-EN-1-YL)butanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the nitrophenyl intermediate: This step involves the nitration of a phenyl ring to introduce the nitro group.
Amidation reaction: The nitrophenyl intermediate undergoes an amidation reaction with formamide to form the formamido group.
Condensation reaction: The final step involves the condensation of the formamido intermediate with a butanamide derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amidation reactions, followed by purification processes such as recrystallization or chromatography to obtain the pure product. The reaction conditions, including temperature, pressure, and catalysts, are optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[(4-Nitrophenyl)formamido]imino}-N-(prop-2-EN-1-YL)butanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products
Oxidation: Products may include nitroso derivatives or further oxidized forms.
Reduction: The major product is the corresponding amine derivative.
Substitution: Products depend on the substituent introduced during the reaction.
Scientific Research Applications
Chemistry
In chemistry, (3E)-3-{[(4-Nitrophenyl)formamido]imino}-N-(prop-2-EN-1-YL)butanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding due to its specific functional groups.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (3E)-3-{[(4-Nitrophenyl)formamido]imino}-N-(prop-2-EN-1-YL)butanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the formamido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-{[(4-Nitrophenyl)formamido]imino}-N-(prop-2-EN-1-YL)butanamide: shares similarities with other nitrophenyl derivatives and formamido compounds.
This compound: is unique due to its specific combination of functional groups and structural configuration.
Uniqueness
The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential applications across various fields. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H16N4O4 |
|---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
4-nitro-N-[(E)-[4-oxo-4-(prop-2-enylamino)butan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C14H16N4O4/c1-3-8-15-13(19)9-10(2)16-17-14(20)11-4-6-12(7-5-11)18(21)22/h3-7H,1,8-9H2,2H3,(H,15,19)(H,17,20)/b16-10+ |
InChI Key |
VUCBSFHUAHKSPF-MHWRWJLKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/CC(=O)NCC=C |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])CC(=O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Decyl 4-{[(3-methylphenyl)carbonyl]amino}benzoate](/img/structure/B11551747.png)
![butyl 4-{[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]amino}benzoate](/img/structure/B11551753.png)
![N'-[(E)-(2-Hydroxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11551756.png)
![2-(2-bromophenoxy)-N'-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]acetohydrazide](/img/structure/B11551761.png)
![(3E)-N-(Adamantan-1-YL)-3-{[2-(2-bromo-4-methylphenoxy)acetamido]imino}butanamide](/img/structure/B11551767.png)
![(4Z)-2-(3,4-dimethylphenyl)-4-{[(3,5-dinitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11551774.png)
![2-{[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B11551776.png)
![2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11551787.png)
![4-{(E)-[2-(4-methoxybenzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B11551791.png)
![N-(4-Chlorophenyl)-4-[(dipropylcarbamothioyl)oxy]benzamide](/img/structure/B11551795.png)
![2-[(2-methylbenzyl)sulfanyl]-N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11551798.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B11551802.png)

![N-[(E)-anthracen-9-ylmethylidene]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11551811.png)
